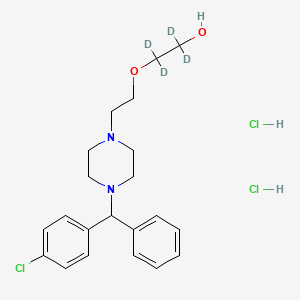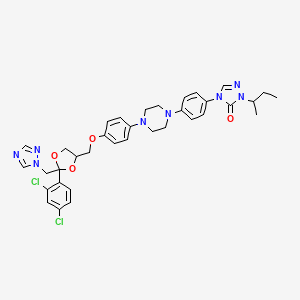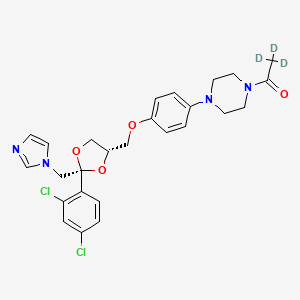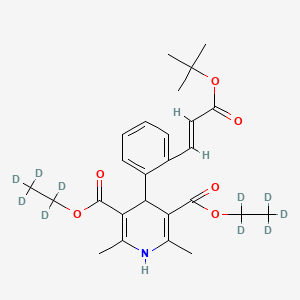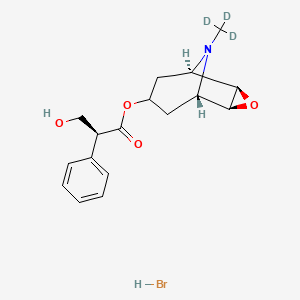
Scopolamine-d3 Hydrobromide
Overview
Description
Scopolamine-d3 Hydrobromide is a chemical compound derived from Scopolamine, a naturally occurring alkaloid found in plants like Datura and Hyoscyamus . It is used in neuroscience studies as a valuable tool to delve into the mechanisms underlying neurotransmitters and neuromodulators . It has a molecular formula of C17H19D3BrNO4 and a molecular weight of 387.28 .
Based on the difference in solubility between Scopolamine and Scopolamine Hydrobromide, salifying crystallization was selected and then treated with the synergistic effect of a magnetic field to achieve the goal of purifying Scopolamine .
Scientific Research Applications
Disruption of Learned Behavior in Rats : Scopolamine Hydrobromide has been found to disrupt learned behavior in rats in a predictable manner, suggesting its use in studying behavioral and neurological processes (Herrnstein, 1962).
Use in Motion Sickness and Premedication : It is primarily used in the prophylaxis and treatment of motion sickness and as a premedication to dry bronchial and salivary secretions. Overdose can lead to central nervous system (CNS) depression (Corallo, Whitfield, & Wu, 2009).
Memory and Cognitive Impairment in Rodents : As a nonselective muscarinic antagonist, Scopolamine Hydrobromide has been employed in memory impairments studies in both humans and animals, serving as a model for cholinergic memory deficits (Klinkenberg & Blokland, 2011).
Effects on Antipredator Defense Reactions in Rats : Research has explored its effects on defensive reactions of rats to nonpainful threat stimuli, indicating its utility in studying animal behavior and neurobiology (Rodgers, Blanchard, Wong, & Blanchard, 1990).
Cognitive Assessments and Alzheimer's Disease Research : It has been used in cognitive assessment studies, showing deficits in verbal recall, visuospatial recall, visual recognition memory, visuospatial praxis, visuoperceptual function, and psychomotor speed. This research helps in understanding Alzheimer's disease and related conditions (Flicker, Serby, & Ferris, 2005).
Applications in Dentistry : Scopolamine Hydrobromide has been formulated into orodispersible films for use in dentistry as an antisialagogue, helping to reduce saliva secretion during dental procedures (Charyulu, Biswas, Wilma, Castelino, & Ravi, 2020).
Neuropharmacological Studies : It is also used to study the effects of chronic administration on spatial working memory and hippocampal receptors, furthering our understanding of neurotransmission and cognitive processes (Doğuç, Delibaş, Vural, Altuntaş, Sutcu, & Sonmez, 2012).
Safety And Hazards
When handling Scopolamine Hydrobromide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
properties
IUPAC Name |
[(1R,2R,4S,5S)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGQALLALWYDJH-OKZBSECCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858389 | |
| Record name | (1R,2R,4S,5S)-9-(~2~H_3_)Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scopolamine-d3 Hydrobromide | |
CAS RN |
1279037-70-5 | |
| Record name | (1R,2R,4S,5S)-9-(~2~H_3_)Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl (2S)-3-hydroxy-2-phenylpropanoate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




